Cas no 62584-27-4 (4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile)

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile structure
62584-27-4 structure
Product Name:4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
CAS No:62584-27-4
MF:C8H4BrF3N2
MW:265.029971122742
CID:439175
PubChem ID:27274679
Update Time:2025-09-23

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
    • Benzonitrile, 4-amino-3-bromo-5-(trifluoromethyl)-
    • A833862
    • FT-0712714
    • 4-amino-3-bromo-5-trifluromethyl-Benzonitrile
    • AKOS022188624
    • 62584-27-4
    • 2-Bromo-4-cyano-6-(trifluoromethyl)aniline
    • FS-5086
    • DTXSID60650580
    • MDL: MFCD09800707
    • Inchi: 1S/C8H4BrF3N2/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2H,14H2
    • InChI Key: ZUWZYKRZBLJCJO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C#N)=CC(C(F)(F)F)=C1N

Computed Properties

  • Exact Mass: 263.95102
  • Monoisotopic Mass: 263.951
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8A^2
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.78
  • Boiling Point: 277 ºC
  • Flash Point: 121 ºC
  • PSA: 49.81

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4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:62584-27-4)4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
Order Number:A833862
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:35
Price ($):493.0
Email:sales@amadischem.com

Additional information on 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile

Professional Introduction to 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS No. 62584-27-4)

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 62584-27-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to an aromatic benzene ring. The structural features of this molecule, particularly the combination of an amino group (-NH₂), a bromine substituent at the 3-position, and a trifluoromethyl group (-CF₃) at the 5-position, endow it with unique electronic and steric properties that make it a valuable scaffold for drug discovery and development.

The amino group in 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile serves as a versatile functional handle, allowing for further chemical modifications through processes such as acylation, alkylation, or coupling reactions. This flexibility is particularly useful in the synthesis of more complex molecules, including potential drug candidates. The bromine substituent at the 3-position introduces electrophilic aromatic substitution sites, enabling further derivatization while also influencing the overall reactivity and binding properties of the compound. Additionally, the trifluoromethyl group at the 5-position is a well-known pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets.

In recent years, 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile has been explored in various research settings due to its potential applications in medicinal chemistry. One notable area of interest is its role as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The structural motif of this compound aligns well with known kinase binding pockets, making it a promising candidate for further optimization. Furthermore, studies have demonstrated its utility in generating novel scaffolds for antimicrobial agents, where the presence of both electron-withdrawing and electron-donating groups enhances interactions with bacterial enzymes.

Advances in computational chemistry have also contributed to the growing interest in 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile. Molecular modeling studies have revealed that this compound can effectively interact with specific residues in protein targets, suggesting its potential as a lead compound for drug design. For instance, simulations have shown favorable binding interactions with tyrosine kinases, which are critical in signal transduction pathways involved in cell growth and differentiation. These findings have prompted researchers to explore structure-activity relationships (SARs) to refine the properties of this compound further.

Moreover, the synthesis of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile has been optimized for scalability and efficiency, ensuring that researchers can access this compound in sufficient quantities for both preclinical and clinical studies. Modern synthetic methodologies have enabled high-yield production through multi-step reactions involving halogenation, nucleophilic substitution, and trifluoromethylation techniques. These advancements have not only improved accessibility but also reduced costs associated with obtaining this valuable intermediate.

The pharmaceutical industry has taken note of these developments, with several companies incorporating 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile into their pipeline for novel therapeutics. Early-stage clinical trials have begun evaluating derivatives of this compound for their efficacy in treating diseases such as cancer and autoimmune disorders. Preliminary results are promising, indicating that modifications to the core structure can enhance therapeutic activity while minimizing side effects. This aligns with broader trends in drug development toward personalized medicine and targeted therapies.

From a chemical biology perspective, 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile offers insights into how structural modifications can influence biological activity. Researchers are investigating how changes to the amino group or halogen substituents affect interactions with enzymes and receptors at a molecular level. These studies not only contribute to our understanding of drug mechanisms but also provide tools for designing next-generation drugs with improved pharmacokinetic profiles.

The role of 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile extends beyond academia and industry into academic research programs focused on training future chemists and pharmacologists. Its complexity and versatility make it an excellent model compound for teaching synthetic strategies and mechanistic understanding. By studying this molecule, students gain hands-on experience with advanced organic chemistry techniques while exploring cutting-edge applications in drug discovery.

In conclusion,4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS No. 62584-27-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in synthesizing bioactive molecules continues to drive innovation across multiple disciplines within medicine and chemistry. As research progresses,this compound will likely remain at forefrontof efforts aimed developing new treatments improve human health worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62584-27-4)4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile
A833862
Purity:99%
Quantity:25g
Price ($):493.0
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